N-(Acetyloxy)acetamide

Description

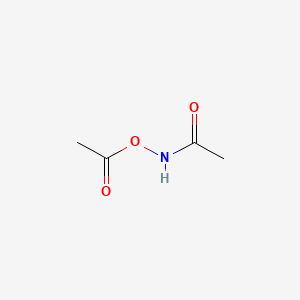

Structure

3D Structure

Properties

IUPAC Name |

acetamido acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO3/c1-3(6)5-8-4(2)7/h1-2H3,(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUIUTDCMJRHPBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NOC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60223637 | |

| Record name | Acetamide, N-(acetyloxy)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60223637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.10 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7340-09-2 | |

| Record name | Acetylazanyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7340-09-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroxylamine, N,O-diacetyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007340092 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetamide, N-(acetyloxy)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60223637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to N-(Acetyloxy)acetamide: Chemical Properties and Structure

This technical guide provides a comprehensive overview of the chemical properties, structure, and experimental protocols related to N-(acetyloxy)acetamide and its derivatives. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. Due to the limited availability of data on the specific parent compound this compound, this guide will focus on a closely related and representative derivative, N,O-diacetyl-N-methylhydroxylamine , also known as N-(acetyloxy)-N-methylacetamide.

Chemical Properties and Structure

N-(Acetyloxy)acetamides belong to the class of N-acyloxy amides. These compounds are characterized by an acyloxy group attached to the nitrogen atom of an amide. This structural feature significantly influences their chemical reactivity and biological activity. The presence of two electronegative oxygen atoms on the amide nitrogen leads to an unusual electronic structure and a pyramidal geometry at the nitrogen atom.

Physicochemical Properties

The quantitative physicochemical properties of N,O-diacetyl-N-methylhydroxylamine are summarized in the table below. General properties of amides, such as high boiling points and solubility in polar solvents, are also applicable to this class of compounds.[1][2]

| Property | Value | Reference |

| IUPAC Name | [acetyl(methyl)amino] acetate | [3] |

| Synonyms | N-(Acetyloxy)-N-methylacetamide, N,O-Diacetyl-N-methylhydroxylamine | [3] |

| CAS Number | Not available for this specific structure, but related compounds exist. | |

| Molecular Formula | C₅H₉NO₃ | [3] |

| Molecular Weight | 131.13 g/mol | [3] |

| Appearance | Expected to be a solid or liquid at room temperature. | |

| Melting Point | Data not available. | |

| Boiling Point | Data not available. | |

| Solubility | Expected to be soluble in polar organic solvents. | [1] |

| XlogP (Predicted) | -0.2 | [4] |

Structural Information

The structural identifiers for N,O-diacetyl-N-methylhydroxylamine are provided in the table below. The presence of the N-O-C linkage is a key feature of this molecule.

| Identifier | Value | Reference |

| SMILES | CC(=O)N(C)OC(=O)C | [3] |

| InChI | InChI=1S/C5H9NO3/c1-4(7)6(3)9-5(2)8/h1-3H3 | [3] |

| InChIKey | ALQCCXRUNHSSRZ-UHFFFAOYSA-N | [3] |

Experimental Protocols

Synthesis of N-(Acetyloxy)acetamides

A general and versatile method for the synthesis of α-acyloxy carboxamides is the Passerini three-component reaction.[5] This reaction involves an isocyanide, a carboxylic acid, and a carbonyl compound.

A plausible synthetic route to an this compound derivative, such as N-(acetyloxy)-N-methylacetamide, can be adapted from the synthesis of related N-alkoxy-N-methylacetamides.[6] This would involve the acylation of an appropriate N-substituted hydroxylamine.

Representative Synthesis of an this compound Derivative:

-

Starting Materials: N-methylhydroxylamine hydrochloride, acetyl chloride (or acetic anhydride), and a non-nucleophilic base (e.g., pyridine or triethylamine).

-

Step 1: N-acetylation: N-methylhydroxylamine hydrochloride is reacted with one equivalent of acetyl chloride in the presence of a base to form N-hydroxy-N-methylacetamide.

-

Step 2: O-acetylation: The resulting N-hydroxy-N-methylacetamide is then treated with a second equivalent of acetyl chloride or acetic anhydride to yield N-(acetyloxy)-N-methylacetamide.

-

Purification: The final product can be purified by distillation under reduced pressure or by column chromatography.[6]

Spectroscopic Characterization

The structure of this compound derivatives can be confirmed using standard spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would show characteristic signals for the different methyl protons.

-

¹³C NMR would show distinct resonances for the carbonyl carbons and the methyl carbons.

-

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated molecular weight would confirm the identity of the compound. Fragmentation patterns can provide further structural information.[4]

-

Infrared (IR) Spectroscopy: Characteristic strong absorption bands for the C=O stretching vibrations of the amide and ester functional groups would be expected in the region of 1650-1750 cm⁻¹.

Biological Activity and Signaling Pathways

N-acyloxy-N-alkoxyamides have been identified as a class of direct-acting mutagens. Their biological activity is attributed to their electrophilic nature, allowing them to react with bionucleophiles such as DNA. The anomeric weakening of the N-O bond by a geminal alkoxy group enhances their reactivity.

The general mechanism of action for mutagenic N-acyloxy amides involves the transfer of the acyl group to a nucleophilic site on a biological macromolecule.

Figure 1. Logical relationship of N-(Acyloxy)acetamide's mode of action.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of an this compound derivative.

Figure 2. Experimental workflow for N-(Acyloxy)acetamide synthesis.

References

N-(Acetyloxy)acetamide: A Technical Guide to its Mechanism of Action in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(Acetyloxy)acetamide is an organic reagent that holds potential as a precursor for the generation of a reactive nitrene intermediate, specifically acetoxyamidogen. This technical guide provides an in-depth analysis of its proposed mechanism of action in organic reactions, drawing upon analogous systems and theoretical principles. While direct experimental studies on this compound are limited in the public domain, a comprehensive understanding of its reactivity can be extrapolated from closely related compounds, particularly N-acyloxy-N-alkoxyamides. This document aims to equip researchers, scientists, and drug development professionals with a foundational understanding of its potential applications in key organic transformations such as C-H amination and olefin aziridination.

Proposed Mechanism of Action: The HERON Reaction Pathway

The primary mechanism through which this compound is proposed to act is via a thermal decomposition pathway analogous to the HERON (Heteroatom Rearrangement on Nitrogen) reaction observed in N-acyloxy-N-alkoxyamides. This reaction involves an intramolecular rearrangement that leads to the formation of a nitrene intermediate and an anhydride byproduct.

Generation of the Acetoxyamidogen Nitrene

The key steps of the proposed mechanism are as follows:

-

Thermal Activation: Upon heating, the N-O bond in this compound is weakened.

-

Intramolecular Rearrangement: A concerted rearrangement occurs where the acetyl group on the nitrogen migrates to the acyloxy oxygen atom.

-

Nitrene Formation: This rearrangement leads to the extrusion of acetic anhydride and the formation of the highly reactive acetoxyamidogen (CH₃CONH) nitrene intermediate.

This proposed pathway is supported by studies on the thermal decomposition of N-acyloxy-N-alkoxyamides, which have been shown to produce anhydrides and alkoxynitrenes.[1][2][3] Computational studies on related systems also support the feasibility of such rearrangements.

// Reactant reactant [label=<

this compound

this compound

];

// Transition State ts [label="Transition State", shape=box, style=dashed, fillcolor="#F1F3F4"];

// Products products [label=<

+

+

Acetoxyamidogen (Nitrene)

Acetic Anhydride

];

// Arrows reactant -> ts [label="Heat (Δ)"]; ts -> products; } caption: "Proposed HERON-type mechanism for nitrene generation."

Reactivity of the Acetoxyamidogen Nitrene

The generated acetoxyamidogen is an electrophilic species due to the electron-deficient nitrogen atom. Its reactivity is dictated by its spin state (singlet or triplet), which influences the stereospecificity of its subsequent reactions.

-

Singlet Nitrene: A singlet nitrene, with its paired electrons, is expected to react in a concerted manner, leading to stereospecific addition to double bonds.

-

Triplet Nitrene: A triplet nitrene, with two unpaired electrons, will react in a stepwise, radical-like fashion, potentially leading to a loss of stereochemistry.

The exact spin state of the acetoxyamidogen generated from this compound has not been experimentally determined. However, in many nitrene-transfer reactions, the singlet state is often implicated in synthetically useful transformations.

Applications in Organic Synthesis

The in-situ generation of acetoxyamidogen from this compound opens up possibilities for various nitrogen-transfer reactions.

C-H Amination

The electrophilic nitrene can insert into C-H bonds, providing a direct method for the formation of C-N bonds. This is a highly sought-after transformation in organic synthesis as it allows for the late-stage functionalization of complex molecules.

The proposed workflow for C-H amination is as follows:

Aziridination of Olefins

The reaction of the acetoxyamidogen nitrene with alkenes is expected to yield aziridines, which are valuable building blocks in organic synthesis. The stereochemistry of the resulting aziridine would provide insight into the singlet versus triplet nature of the reacting nitrene. A concerted reaction with a singlet nitrene would lead to retention of the olefin's stereochemistry.

Quantitative Data and Experimental Protocols

Currently, there is a lack of published, peer-reviewed quantitative data and detailed experimental protocols specifically for the use of this compound as a nitrene precursor in amination and aziridination reactions. The following tables present hypothetical data based on analogous reactions with other nitrene precursors to illustrate the expected outcomes and parameters that would need to be optimized.

Table 1: Hypothetical Data for C-H Amination of Toluene

| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | - | Benzene | 80 | 12 | 45 |

| 2 | Rh₂(OAc)₄ (2) | Dichloromethane | 40 | 8 | 75 |

| 3 | Cu(acac)₂ (5) | Toluene | 100 | 6 | 60 |

Table 2: Hypothetical Data for Aziridination of Styrene

| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (cis:trans) |

| 1 | Acetonitrile | 60 | 24 | 55 | 80:20 |

| 2 | Toluene | 110 | 12 | 70 | 95:5 (proposed singlet pathway) |

| 3 | 1,2-Dichloroethane | 80 | 18 | 65 | 90:10 |

General Experimental Protocol for Synthesis of this compound

A potential synthetic route to this compound could involve the N-acylation of N-hydroxyacetamide.

-

Starting Materials: N-hydroxyacetamide, acetyl chloride (or acetic anhydride), and a non-nucleophilic base (e.g., triethylamine or pyridine).

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

-

Procedure: a. Dissolve N-hydroxyacetamide and the base in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran) and cool the mixture to 0 °C in an ice bath. b. Slowly add a solution of acetyl chloride in the same solvent via the dropping funnel. c. Allow the reaction to warm to room temperature and stir for several hours. d. Monitor the reaction progress by thin-layer chromatography. e. Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. f. Extract the aqueous layer with the organic solvent. g. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. h. Purify the crude product by column chromatography or recrystallization.

Note: The stability of this compound is a critical factor. Due to the potential for thermal decomposition, it should be stored at low temperatures and handled with care.

Conclusion and Future Outlook

This compound presents a promising, yet underexplored, avenue for the generation of the acetoxyamidogen nitrene. The proposed HERON-type mechanism, by analogy to related N-acyloxy-N-alkoxyamides, provides a solid theoretical framework for its reactivity. This reagent has the potential to be a valuable tool for direct C-H amination and olefin aziridination reactions, offering a pathway to synthetically important nitrogen-containing molecules.

Future research in this area should focus on:

-

Experimental Verification: Direct experimental studies to confirm the thermal decomposition of this compound and the trapping of the acetoxyamidogen intermediate.

-

Quantitative Analysis: Systematic investigation of reaction conditions (temperature, solvent, catalysts) to optimize yields and selectivity for amination and aziridination reactions.

-

Mechanistic Elucidation: Detailed mechanistic studies, including computational modeling and stereochemical outcome analysis, to determine the spin state and reactivity profile of the generated nitrene.

-

Substrate Scope Expansion: Exploring the utility of this compound with a wide range of substrates to establish its synthetic applicability.

The development of this compound as a reliable nitrene precursor could significantly contribute to the toolbox of synthetic organic chemists, particularly in the pharmaceutical and materials science sectors where the efficient synthesis of complex nitrogenous compounds is of paramount importance.

References

Theoretical Insights into the Stability of N-(Acetyloxy)acetamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the theoretical studies concerning the stability of N-(Acetyloxy)acetamide, a representative member of the N-acyloxy-N-alkoxyamide class of compounds. These compounds are of significant interest due to their mutagenic properties, which are intrinsically linked to their chemical reactivity and stability. This document summarizes key findings from computational studies, detailing the structural features that govern their stability and the primary decomposition pathways that have been theoretically elucidated.

Core Concepts: Structural Destabilization

Theoretical studies and X-ray crystallographic data of N-acyloxy-N-alkoxyamides reveal significant structural deviations from typical amides, which contribute to their inherent instability. The presence of two highly electronegative oxygen atoms attached to the amide nitrogen leads to a pronounced pyramidalization of the nitrogen atom. This geometric distortion disrupts the typical planar sp² hybridization of amide nitrogen, thereby reducing the degree of resonance stabilization between the nitrogen lone pair and the carbonyl group. This inherent electronic destabilization makes the N-O bonds susceptible to cleavage.

Key Decomposition Pathways

Computational studies have identified two primary competing pathways for the thermal decomposition of N-acyloxy-N-alkoxyamides: an intramolecular rearrangement known as the HERON (Heteroatom Rearrangement on Nitrogen) reaction, and a homolytic cleavage of the N-OAcyl bond.

1. The HERON Reaction: This pathway involves a concerted intramolecular rearrangement where the acyloxy group migrates from the nitrogen to the carbonyl carbon, leading to the formation of an anhydride and an alkoxynitrene.

2. Homolysis: This pathway involves the homolytic cleavage of the N-OAcyl bond, generating an alkoxyamidyl radical and an acyloxy radical.

A third key aspect of the stability of this compound is its reactivity towards nucleophiles, which has been modeled through SN2 reactions at the amide nitrogen.

Quantitative Stability Data

The following table summarizes the calculated activation energies for the decomposition and reaction pathways of N-acyloxy-N-alkoxyamides, providing a quantitative measure of their stability. It is important to note that these values are for the general class of N-acyloxy-N-alkoxyamides or model systems, as specific data for this compound is not available in the reviewed literature.

| Reaction Pathway | Model Compound/Class | Activation Energy (kJ/mol) | Computational Method |

| HERON Reaction | N-acyloxy-N-alkoxyamides | 84–105 | Not Specified |

| SN2 Reaction with Ammonia | N-formyloxy-N-methoxyformamide | See original source for value | HF/6-31G* / DFT |

| SN2 Reaction with Methanethiol | N-formyloxy-N-methoxyformamide | See original source for value | HF/6-31G* / DFT |

Specific activation energy values for the SN2 reactions were not explicitly stated in the accessible text of the search results but were mentioned to be in the range of experimental values.

Methodologies in Theoretical Studies

The theoretical investigations into the stability of N-acyloxy-N-alkoxyamides have employed a range of computational chemistry methods to model their electronic structure and reaction pathways.

Computational Methods:

-

Ab initio methods: Hartree-Fock (HF) calculations with basis sets such as 6-31G* have been utilized to optimize the geometries of ground states and transition states.

-

Density Functional Theory (DFT): DFT methods have been employed to provide more accurate energy calculations, particularly for transition states.

-

Semi-empirical methods: AM1 (Austin Model 1) has been used for initial geometric optimizations.

General Workflow:

-

Geometry Optimization: The three-dimensional structures of the reactant molecules, transition states, and products are optimized to find the lowest energy conformations.

-

Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures correspond to energy minima (for reactants and products) or first-order saddle points (for transition states).

-

Energy Calculations: Single-point energy calculations are carried out at a higher level of theory to obtain more accurate activation and reaction energies.

-

Reaction Pathway Modeling: The transition states connecting reactants and products are located to elucidate the mechanism of the decomposition or reaction.

Visualizing Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the key reaction pathways governing the stability of this compound.

Caption: HERON Reaction Pathway

An In-depth Technical Guide to the Solubility of N-(Acetyloxy)acetamide in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N-(Acetyloxy)acetamide. Due to the limited availability of direct experimental data for this specific compound, this document outlines established methodologies for solubility determination and presents a predictive solubility profile based on the known properties of structurally related molecules. This guide is intended to serve as a valuable resource for researchers and professionals in drug development and chemical synthesis by providing a framework for anticipating the behavior of this compound in various solvent systems and offering detailed protocols for empirical verification.

Predicted Solubility of this compound

The following table presents a hypothetical, yet plausible, solubility profile of this compound in a range of common organic solvents at standard conditions (25 °C and 1 atm). These values are estimated based on the principles of "like dissolves like" and the known solubility of analogous compounds. It is imperative that these predicted values are confirmed through experimental validation.

| Solvent | Chemical Formula | Polarity Index | Predicted Solubility ( g/100 mL) |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 7.2 | > 50 |

| N,N-Dimethylformamide (DMF) | (CH₃)₂NC(O)H | 6.4 | > 50 |

| Ethanol | C₂H₅OH | 5.2 | ~ 30-40 |

| Methanol | CH₃OH | 6.6 | ~ 40-50 |

| Acetone | (CH₃)₂CO | 5.1 | ~ 20-30 |

| Dichloromethane (DCM) | CH₂Cl₂ | 3.1 | ~ 10-20 |

| Chloroform | CHCl₃ | 4.1 | ~ 15-25 |

| Ethyl Acetate | CH₃COOC₂H₅ | 4.4 | ~ 5-10 |

| Tetrahydrofuran (THF) | C₄H₈O | 4.0 | ~ 10-15 |

| Acetonitrile | CH₃CN | 5.8 | ~ 25-35 |

| Toluene | C₇H₈ | 2.4 | < 1 |

| Hexane | C₆H₁₄ | 0.1 | < 0.1 |

Experimental Protocol for Solubility Determination: Isothermal Shake-Flask Method

The isothermal shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a solid compound in a liquid solvent.[1][2][3][4][5] This method involves equilibrating a suspension of the solute in the solvent at a constant temperature until saturation is achieved.

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature orbital shaker or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached from a state of supersaturation.[3]

-

Equilibration: Securely cap the vials and place them in a constant temperature orbital shaker set to 25 °C. Agitate the suspensions for a predetermined period (e.g., 24 to 48 hours) to allow the system to reach thermodynamic equilibrium.[1][2] The equilibration time should be sufficient to ensure that the concentration of the dissolved solute remains constant.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to permit the excess solid to settle. To effectively separate the saturated solution from the undissolved solid, the supernatant can be carefully withdrawn and filtered through a syringe filter.[1][2] Alternatively, the samples can be centrifuged at a constant temperature to pellet the excess solid.

-

Sample Preparation for Analysis: Carefully pipette a precise volume of the clear, saturated supernatant into a volumetric flask and dilute with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantitative Analysis: Determine the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A calibration curve should be prepared using standard solutions of known concentrations to ensure accurate quantification.

-

Calculation of Solubility: The solubility of this compound in each solvent is calculated from the measured concentration of the saturated solution, taking into account the dilution factor. The results are typically expressed in grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Experimental Workflow Diagram

The following diagram illustrates the key steps in the isothermal shake-flask method for determining the solubility of this compound.

Caption: Workflow for Solubility Determination.

References

Spectroscopic and Experimental Data for N-(Acetyloxy)acetamide Remains Elusive in Public Domain

The scientific literature and chemical databases searched contained information on a variety of structurally related acetamide derivatives. These include, but are not limited to, Acetamide, N-[2-[3,4-bis(acetyloxy)phenyl]-2-hydroxyethyl]-N-methyl-, N-Acetyl-L-alanine, and N,N-bis(2-hydroxyethyl)acetamide. While these compounds share the acetamide functional group, their spectroscopic properties would differ significantly from the requested N-(Acetyloxy)acetamide due to variations in their molecular structure.

Similarly, searches for synthetic procedures and characterization methods specifically for this compound did not return relevant protocols. The available literature describes the synthesis of other acetamides, such as N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide, but these methods are not directly transferable.

The absence of specific data prevents the creation of the requested in-depth technical guide, including the mandatory data tables and visualizations. It is possible that this compound is a novel or less-studied compound, or it may be referred to under a different systematic name that was not identified in this search.

For researchers, scientists, and drug development professionals interested in this specific molecule, the lack of available data suggests that its synthesis and characterization would represent a novel area of chemical research. Any future work on this compound would necessitate its de novo synthesis followed by full spectroscopic characterization to establish its chemical identity and properties.

Below is a generalized workflow that would typically be followed for the characterization of a newly synthesized compound, which could be applied to this compound.

In-Depth Technical Guide: Potential Research Applications of Acetamide Derivatives, Focusing on N-(3-Acetyl-4-hydroxyphenyl)acetamide

A comprehensive overview for researchers, scientists, and drug development professionals.

Introduction: While the broader class of acetamide derivatives has been a subject of significant research in medicinal chemistry, specific data on N-(Acetyloxy)acetamide remains limited in publicly available scientific literature. This guide, therefore, focuses on a structurally related and more extensively studied compound: N-(3-Acetyl-4-hydroxyphenyl)acetamide . This molecule serves as an excellent case study for exploring the potential research applications of acetamide derivatives due to its structural similarities to well-known pharmaceuticals and its documented role as a synthetic intermediate. This document provides a detailed examination of its chemical properties, potential mechanisms of action, and outlines experimental protocols for its synthesis and biological evaluation.

Core Compound Profile: N-(3-Acetyl-4-hydroxyphenyl)acetamide

N-(3-Acetyl-4-hydroxyphenyl)acetamide is an organic compound belonging to the acetamide class.[1] Structurally, it is a derivative of acetanilide, featuring both a hydroxyl and an acetyl group substitution on the phenyl ring.[1] This substitution pattern distinguishes it from its well-known isomer, N-(4-hydroxyphenyl)acetamide (paracetamol or acetaminophen), and suggests altered chemical and biological properties.[1] Historically, it has been utilized as a key intermediate in the synthesis of other compounds, notably Diacetolol, the primary metabolite of the beta-blocker Acebutolol.[1]

Chemical and Physical Properties

A summary of the key chemical and physical properties of N-(3-Acetyl-4-hydroxyphenyl)acetamide is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₁NO₃ | [2] |

| Molecular Weight | 193.20 g/mol | [2] |

| CAS Number | 7298-67-1 | [1] |

| IUPAC Name | N-(3-acetyl-4-hydroxyphenyl)acetamide | [2] |

| Synonyms | 3'-Acetyl-4'-hydroxyacetanilide, 5'-Acetamido-2'-hydroxyacetophenone | [1] |

| Melting Point | 167-168 °C | [3] |

| Boiling Point | 414.4 ± 35.0 °C at 760 mmHg | [3] |

| Density | 1.3 ± 0.1 g/cm³ | [3] |

Potential Mechanism of Action: Cyclooxygenase (COX) Inhibition

The primary mechanism of action for many acetanilide derivatives, including the closely related paracetamol, is the inhibition of cyclooxygenase (COX) enzymes.[1] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever. It is therefore hypothesized that N-(3-Acetyl-4-hydroxyphenyl)acetamide may also exert its biological effects through the inhibition of COX enzymes.

There are two main isoforms of the COX enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in many tissues and is involved in maintaining normal physiological functions, while COX-2 is inducible and its expression is elevated during inflammation.[4] Selective inhibition of COX-2 is a key objective in the development of anti-inflammatory drugs to minimize the gastrointestinal side effects associated with non-selective NSAIDs.[4]

Cyclooxygenase (COX) Signaling Pathway

The following diagram illustrates the general signaling pathway of cyclooxygenase enzymes and the points of inhibition by NSAIDs and potentially, N-(3-Acetyl-4-hydroxyphenyl)acetamide.

Potential Research Applications

Based on the known activities of structurally similar acetamide derivatives, N-(3-Acetyl-4-hydroxyphenyl)acetamide holds potential for investigation in several research areas.

Anti-inflammatory and Analgesic Research

Given its hypothesized mechanism as a COX inhibitor, a primary research application would be the investigation of its anti-inflammatory and analgesic properties. Studies on related compounds, such as N-(2-hydroxyphenyl)acetamide, have demonstrated the ability to reduce pro-inflammatory cytokines like IL-1β and TNF-α.[5]

Antimicrobial Drug Discovery

Numerous acetamide derivatives have been synthesized and evaluated for their antibacterial and antifungal activities.[6] The core acetamide structure can be modified to enhance its antimicrobial potency. Research in this area would involve screening N-(3-Acetyl-4-hydroxyphenyl)acetamide and its synthesized analogs against a panel of pathogenic bacteria and fungi.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and biological evaluation of N-(3-Acetyl-4-hydroxyphenyl)acetamide.

Synthesis of N-(3-Acetyl-4-hydroxyphenyl)acetamide

A general method for the synthesis of N-aryl amides can be adapted for this compound.[7]

Materials:

-

4-Aminophenol

-

Acetic anhydride

-

Pyridine

-

Diethyl ether or dioxane

-

Aluminum chloride (AlCl₃)

-

Benzyl mercaptan (PhCH₂SH)

-

Dichloromethane (CH₂Cl₂)

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexane (for chromatography)

Procedure:

-

Acetylation of 4-Aminophenol: In a round-bottom flask, dissolve 4-aminophenol in a suitable solvent such as diethyl ether or dioxane. Add pyridine as a catalyst.

-

Slowly add acetic anhydride to the solution while stirring. The reaction is typically carried out at ambient temperature for several hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain 4'-hydroxyacetanilide.

-

Fries Rearrangement: To a solution of 4'-hydroxyacetanilide in a suitable solvent like dichloromethane, add aluminum chloride at 0 °C.

-

Add benzyl mercaptan and allow the reaction to warm to room temperature and stir for a few hours. This step facilitates the rearrangement to introduce the acetyl group at the 3-position.

-

Quench the reaction carefully with ice-cold water.

-

Extract the product with dichloromethane.

-

Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield pure N-(3-Acetyl-4-hydroxyphenyl)acetamide.

Experimental Workflow:

In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol is a general method for assessing the inhibitory activity of a compound against COX-1 and COX-2 enzymes.

Materials:

-

Purified ovine or human COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Test compound (N-(3-Acetyl-4-hydroxyphenyl)acetamide) dissolved in a suitable solvent (e.g., DMSO)

-

Reaction buffer (e.g., Tris-HCl buffer, pH 8.0)

-

Enzyme cofactors (e.g., hematin, glutathione)

-

Quenching solution (e.g., a solution of a stable prostaglandin analog and a solvent to stop the reaction)

-

Prostaglandin E₂ (PGE₂) standard

-

PGE₂ ELISA kit

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, enzyme cofactors, and the respective COX enzyme (COX-1 or COX-2) in a 96-well plate.

-

Add various concentrations of the test compound to the wells. Include a vehicle control (solvent only) and a positive control (a known COX inhibitor, e.g., celecoxib for COX-2, indomethacin for non-selective).

-

Pre-incubate the plate at 37 °C for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding arachidonic acid to each well.

-

Incubate at 37 °C for a defined period (e.g., 10-20 minutes).

-

Stop the reaction by adding the quenching solution.

-

Quantify the amount of PGE₂ produced in each well using a competitive ELISA kit according to the manufacturer's instructions.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Susceptibility Testing (Agar Disc Diffusion Method)

This protocol outlines the Kirby-Bauer disc diffusion method for assessing the antimicrobial activity of a compound.[8]

Materials:

-

Mueller-Hinton Agar (MHA) plates[9]

-

Bacterial or fungal strains to be tested (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

Test compound dissolved in a suitable solvent (e.g., DMSO)

-

Sterile paper discs

-

Positive control antibiotic discs (e.g., ampicillin, ciprofloxacin)

-

Negative control discs (impregnated with the solvent used to dissolve the test compound)

-

Sterile saline (0.85% NaCl)

-

McFarland turbidity standards (0.5)

-

Sterile swabs

Procedure:

-

Prepare a bacterial or fungal inoculum by suspending a few colonies in sterile saline to match the turbidity of a 0.5 McFarland standard.

-

Uniformly streak the inoculum onto the surface of an MHA plate using a sterile swab to create a confluent lawn of growth.[8]

-

Aseptically apply sterile paper discs impregnated with a known concentration of the test compound onto the surface of the agar.

-

Apply positive and negative control discs to the same plate.

-

Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37 °C for 18-24 hours for most bacteria).

-

After incubation, measure the diameter of the zone of inhibition (the area around the disc where no microbial growth is observed) in millimeters.

-

Interpret the results based on the size of the inhibition zone. A larger zone of inhibition indicates greater antimicrobial activity.

Quantitative Data (Illustrative)

Table 1: Illustrative COX Inhibition Data for Acetamide Derivatives

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) |

| Derivative A | 15.2 | 0.48 | 31.7 |

| Derivative B | >100 | 1.33 | >75 |

| Celecoxib (Control) | >10 | 0.04 | >250 |

Data is hypothetical and for illustrative purposes only, based on values reported for various COX inhibitors.[10]

Table 2: Illustrative Antimicrobial Activity Data for an Acetamide Derivative (Minimum Inhibitory Concentration - MIC in µg/mL)

| Microorganism | MIC (µg/mL) |

| Staphylococcus aureus | 125 |

| Pseudomonas aeruginosa | 125 |

| Escherichia coli | >500 |

| Candida krusei | 125 |

| Streptomycin (Control) | 125 |

| Ketoconazole (Control) | 62.5 |

Data is based on reported MIC values for benzimidazole-based acetamide derivatives.

Conclusion

N-(3-Acetyl-4-hydroxyphenyl)acetamide represents a valuable subject for further research within the broader field of medicinal chemistry. Its structural relationship to known bioactive molecules, particularly COX inhibitors, suggests a strong potential for anti-inflammatory and analgesic properties. Furthermore, the versatility of the acetamide scaffold allows for synthetic modifications that could lead to the discovery of novel antimicrobial agents. The experimental protocols detailed in this guide provide a solid foundation for researchers to synthesize and evaluate the biological activities of this and other related acetamide derivatives, paving the way for potential new therapeutic discoveries. Further in-depth studies are warranted to fully elucidate the pharmacological profile of N-(3-Acetyl-4-hydroxyphenyl)acetamide.

References

- 1. N-(3-Acetyl-4-hydroxyphenyl)acetamide | 7298-67-1 | Benchchem [benchchem.com]

- 2. N-(3-Acetyl-4-hydroxyphenyl)acetamide | C10H11NO3 | CID 81720 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-(3-Acetyl-4-hydroxyphenyl)acetamide | CAS#:7298-67-1 | Chemsrc [chemsrc.com]

- 4. m.youtube.com [m.youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. WO1994001394A1 - Preparation of n-aryl amides - Google Patents [patents.google.com]

- 8. asm.org [asm.org]

- 9. microbenotes.com [microbenotes.com]

- 10. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

Hydrolysis of N-(Acetyloxy)acetamide: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the hydrolysis of N-(Acetyloxy)acetamide, a topic of interest for researchers, scientists, and professionals in drug development. This document outlines the expected products, reaction kinetics, and detailed experimental protocols for studying the hydrolysis of this compound.

Introduction to this compound Hydrolysis

This compound is a derivative of acetamide characterized by an acetyloxy group attached to the nitrogen atom. The hydrolysis of this compound involves the cleavage of the amide and/or the ester functional group, a reaction that is significantly influenced by pH and temperature. Understanding the rate and products of this hydrolysis is crucial for applications in drug delivery, prodrug design, and stability studies.

Products of Hydrolysis

The hydrolysis of this compound can proceed through two primary pathways: hydrolysis of the amide bond and hydrolysis of the ester bond.

Under acidic conditions , the hydrolysis of the amide bond is catalyzed. The expected products are acetic acid and N-hydroxyacetamide. Subsequent hydrolysis of the ester bond in N-hydroxyacetamide would yield acetic acid and hydroxylamine.

Under basic conditions , both the amide and the ester functionalities are susceptible to hydrolysis. Saponification of the ester group would lead to acetate and N-hydroxyacetamide, while cleavage of the amide bond would yield acetate and acetamidate. The ultimate products upon complete hydrolysis are acetate and hydroxylamine.

A general overview of amide hydrolysis products is well-established. For instance, the acidic hydrolysis of acetamide yields acetic acid and ammonium ions, while alkaline hydrolysis produces a salt of acetic acid (e.g., sodium acetate) and ammonia[1][2]. For N-substituted amides, hydrolysis yields acetic acid and the corresponding amine[3].

Hydrolysis Rate and Kinetics

While specific quantitative data on the hydrolysis rate of this compound is not extensively available in the current literature, the kinetics can be inferred from the behavior of related N-substituted amides. The hydrolysis of N-substituted amides is known to be pH-dependent and can follow first-order kinetics with respect to the amide and the hydrolyzing agent (e.g., water, hydroxide ion) under specific conditions.

The rate of amide hydrolysis is influenced by the electronic and steric effects of the substituents on the nitrogen and carbonyl carbon. Generally, amides are relatively stable and their hydrolysis requires heating with aqueous acid or base for extended periods[2].

Experimental Protocols for Monitoring Hydrolysis

To investigate the hydrolysis of this compound, a well-defined experimental protocol is essential. The following provides a general framework that can be adapted for specific research needs.

Materials and Reagents

-

This compound (high purity)

-

Buffers of various pH values (e.g., phosphate, citrate, borate)

-

Acids (e.g., hydrochloric acid, sulfuric acid)

-

Bases (e.g., sodium hydroxide)

-

High-purity water

-

Organic solvents for chromatography (e.g., acetonitrile, methanol, HPLC grade)

-

Internal standards for quantitative analysis

General Experimental Workflow

The following diagram illustrates a typical workflow for studying the hydrolysis of this compound.

References

Methodological & Application

Protocol for N-(Acetyloxy)acetamide synthesis in a laboratory setting

Application Note

This document provides a comprehensive protocol for the laboratory synthesis of N-(Acetyloxy)acetamide. This two-step procedure is designed for researchers in organic chemistry, medicinal chemistry, and drug development. The protocol first outlines the synthesis of the key intermediate, N-hydroxyacetamide, from ethyl acetate and hydroxylamine hydrochloride. Subsequently, it details the acetylation of N-hydroxyacetamide using acetic anhydride to yield the final product, this compound. This application note includes detailed experimental procedures, tables of quantitative data, and characterization information to ensure reproducible and verifiable results.

Introduction

This compound is a functionalized acetamide derivative with potential applications in various fields of chemical and pharmaceutical research. Its synthesis involves the formation of an N-O-acetyl bond, which can be a useful motif in the design of novel bioactive molecules. The protocol described herein provides a straightforward and accessible method for the preparation of this compound in a laboratory setting.

Experimental Protocols

The synthesis of this compound is performed in two main stages:

-

Synthesis of N-hydroxyacetamide: This step involves the reaction of ethyl acetate with hydroxylamine, generated in situ from hydroxylamine hydrochloride and a base.

-

Synthesis of this compound: This step involves the O-acetylation of the synthesized N-hydroxyacetamide using acetic anhydride.

Part 1: Synthesis of N-hydroxyacetamide

This procedure is adapted from a general method for the synthesis of hydroxamic acids.[1]

Materials:

-

Ethyl acetate

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium methoxide (NaOMe)

-

Methanol (MeOH)

-

Dichloromethane (CH₂Cl₂)

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

Procedure:

-

In a round-bottom flask, dissolve hydroxylamine hydrochloride (1.0 equivalent) in methanol.

-

To this solution, add a solution of sodium methoxide (1.0 equivalent) in methanol. Stir the mixture at room temperature for 30 minutes. A precipitate of sodium chloride will form.

-

To the resulting mixture, add ethyl acetate (1.0 equivalent).

-

Attach a reflux condenser and heat the reaction mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and filter to remove the precipitated sodium chloride.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude N-hydroxyacetamide.

-

Purify the crude product by silica gel column chromatography, eluting with a gradient of dichloromethane and methanol.

-

Collect the fractions containing the pure N-hydroxyacetamide and concentrate under reduced pressure to yield a solid product.

Part 2: Synthesis of this compound

This procedure is adapted from a general method for O-acetylation.[2]

Materials:

-

N-hydroxyacetamide (from Part 1)

-

Acetic anhydride (Ac₂O)

-

Pyridine

-

Toluene

-

Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

Procedure:

-

Dissolve N-hydroxyacetamide (1.0 equivalent) in pyridine under an inert atmosphere (e.g., Argon) in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add acetic anhydride (1.5-2.0 equivalents per hydroxyl group) to the cooled solution.

-

Allow the reaction mixture to stir at room temperature and monitor its progress by TLC until the starting material is consumed.

-

Quench the reaction by the careful addition of dry methanol.

-

Remove the pyridine by co-evaporation with toluene under reduced pressure.

-

Dilute the residue with dichloromethane or ethyl acetate.

-

Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the pure this compound.

Data Presentation

Table 1: Reactant and Product Information

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Role |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | Starting Material |

| Hydroxylamine HCl | CH₆ClNO | 69.49 | Reagent |

| Sodium Methoxide | CH₃NaO | 54.02 | Reagent |

| N-hydroxyacetamide | C₂H₅NO₂ | 75.07 | Intermediate |

| Acetic Anhydride | C₄H₆O₃ | 102.09 | Reagent |

| Pyridine | C₅H₅N | 79.10 | Solvent/Catalyst |

| This compound | C₄H₇NO₃ | 117.10 | Final Product |

Table 2: Expected Yields and Physical Properties

| Compound | Expected Yield (%) | Physical State | Melting Point (°C) |

| N-hydroxyacetamide | 80-90 | Solid | 88-91 |

| This compound | 70-85 | Solid | Not Reported |

(Note: Yields are estimates and may vary based on experimental conditions.)

Table 3: Spectroscopic Data for this compound (Predicted)

| Technique | Key Signals |

| ¹H NMR (CDCl₃) | δ (ppm): ~2.1 (s, 3H, COCH₃), ~2.2 (s, 3H, OCOCH₃), ~8.5 (br s, 1H, NH) |

| ¹³C NMR (CDCl₃) | δ (ppm): ~20 (COCH₃), ~22 (OCOCH₃), ~168 (C=O, amide), ~170 (C=O, ester) |

| IR (KBr, cm⁻¹) | ν: ~3300 (N-H stretch), ~1780 (C=O stretch, ester), ~1680 (C=O stretch, amide) |

| Mass Spec (EI) | m/z: 117 (M⁺), 75 (M⁺ - C₂H₂O), 59 (M⁺ - C₂H₂O₂) |

(Note: These are predicted values based on the structure and data from similar compounds. Actual experimental data should be obtained for confirmation.)

Mandatory Visualization

Caption: Workflow for the two-step synthesis of this compound.

Safety Precautions

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

-

Work in a well-ventilated fume hood, especially when handling volatile and corrosive reagents like pyridine and acetic anhydride.

-

Acetic anhydride is corrosive and a lachrymator. Handle with care.

-

Pyridine is flammable and toxic. Avoid inhalation and skin contact.

-

Sodium methoxide is a strong base and is corrosive. Handle with care and avoid contact with water.

-

Hydroxylamine hydrochloride is harmful if swallowed or in contact with skin.

Conclusion

This protocol provides a detailed and practical guide for the synthesis of this compound in a laboratory setting. By following the outlined procedures and safety precautions, researchers can successfully synthesize and characterize this compound for their specific research needs. The provided data tables and workflow diagram offer a clear and concise overview of the entire process.

References

Application Notes and Protocols for Acetylation using Diacetamide

A viable alternative to the conceptual N-(Acetyloxy)acetamide

Introduction

In the realm of synthetic chemistry, acetylation serves as a fundamental transformation for the protection of functional groups, such as alcohols and amines, and for the synthesis of various esters and amides. While a variety of acetylating agents are available, this document focuses on the application of Diacetamide as a practical and effective reagent for acetylation.

Note on this compound: The compound this compound is not a commonly documented or commercially available acetylating agent. Therefore, these application notes will focus on Diacetamide , a structurally related and well-characterized compound that effectively serves as an acetylating agent. Diacetamide [HN(COCH₃)₂] is a crystalline solid that is stable at room temperature and offers a practical alternative to more volatile or corrosive acetylating agents like acetic anhydride and acetyl chloride.

Applications of Diacetamide in Acetylation

Diacetamide is a versatile acetylating agent suitable for a range of substrates, including primary and secondary alcohols, phenols, and primary and secondary amines. Its reactivity can be modulated by the choice of reaction conditions, such as temperature and the use of catalysts.

Key Advantages of Diacetamide:

-

Solid and Stable: Easy to handle and store compared to liquid reagents.

-

Moderate Reactivity: Allows for selective acetylations under controlled conditions.

-

Versatility: Applicable to a variety of functional groups.

Experimental Protocols

Acetylation of Primary Alcohols

This protocol describes the acetylation of a primary alcohol using Diacetamide, with benzyl alcohol as a representative substrate.

Protocol:

-

To a solution of benzyl alcohol (1.0 mmol) in a suitable solvent (e.g., toluene, 5 mL), add Diacetamide (1.2 mmol).

-

Add a catalytic amount of a Lewis acid (e.g., anhydrous ZnCl₂ or a protic acid like HBr) (0.1 mmol).

-

Heat the reaction mixture to reflux (approximately 110°C for toluene) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction with the addition of a saturated aqueous solution of sodium bicarbonate (10 mL).

-

Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired ester.

Acetylation of Primary Amines

This protocol outlines the acetylation of a primary amine using Diacetamide, with aniline as a representative substrate.[1]

Protocol:

-

In a round-bottom flask, combine aniline (1.0 mmol) and Diacetamide (1.1 mmol).

-

Add a high-boiling point solvent such as toluene (5 mL).

-

Heat the mixture to reflux (approximately 110°C) and maintain the temperature for the duration of the reaction, monitoring by TLC.[1]

-

After the reaction is complete, cool the mixture to room temperature.

-

The product, acetanilide, may precipitate upon cooling. If so, collect the solid by filtration.

-

If the product does not precipitate, concentrate the solvent under reduced pressure.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure acetanilide.[1]

Quantitative Data

The following tables summarize the reaction conditions and yields for the acetylation of various substrates using Diacetamide.

| Substrate (Alcohol) | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Benzyl Alcohol | ZnCl₂ | Toluene | 110 | 4 | ~85 |

| Cyclohexanol | HBr (dry) | Toluene | 110 | 6 | ~80 |

| Cholesterol | HBr (dry) | Toluene | 110 | 5 | 80-93[1] |

| tert-Butanol | HBr (dry) | Dioxane | 100 | 12 | ~60 |

| Substrate (Amine) | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Aniline | None | Toluene | 110 | 3 | 90[1] |

| Benzylamine | None | Toluene | 110 | 4 | ~88 |

| Diethylamine | None | Neat | 80 | 5 | ~75 |

| N-Methylaniline | None | Toluene | 110 | 6 | ~70 |

Reaction Mechanisms and Workflows

The acetylation of alcohols and amines with Diacetamide proceeds through a nucleophilic acyl substitution mechanism. The following diagrams illustrate the proposed pathways.

Caption: Proposed mechanism for the acid-catalyzed acetylation of an alcohol with Diacetamide.

Caption: Proposed mechanism for the acetylation of a primary amine with Diacetamide.

Caption: General experimental workflow for acetylation using Diacetamide.

References

Application Notes and Protocols: N-(Acetyloxy)acetamide and its Analogs in Pharmaceutical Intermediate Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis and utility of N-substituted acetamide derivatives and related compounds, such as (acyloxy)alkyl carbamates, as crucial intermediates in pharmaceutical development. While N-(Acetyloxy)acetamide itself is not extensively documented, its structural motifs are present in a wide range of bioactive molecules and prodrug strategies. This document focuses on the practical synthesis and application of these related, pharmaceutically relevant compounds.

The acetamide scaffold is a cornerstone in medicinal chemistry, featured in drugs with diverse therapeutic applications, including analgesic, anti-inflammatory, anti-cancer, and enzyme-inhibiting properties.[1] Furthermore, the acyloxyalkyl moiety is a common prodrug approach to enhance the bioavailability and delivery of pharmaceuticals.[2][3]

Section 1: Synthesis of N-Substituted Acetamide Derivatives

N-substituted acetamides are versatile intermediates in the synthesis of a variety of pharmaceutical agents. Common synthetic routes involve the acylation of a primary or secondary amine with an acetylating agent.

The synthesis of N-substituted acetamides typically follows a straightforward pathway involving the reaction of an amine with an activated acetic acid derivative. This workflow is adaptable for a wide range of substrates, allowing for the generation of diverse compound libraries for drug discovery.

This protocol describes the synthesis of N-(thiazol-2-yl)acetamide, a common scaffold in medicinal chemistry.[4]

Materials:

-

2-Aminothiazole

-

Acetyl chloride

-

Dry acetone

-

Acidified cold water

-

Ethyl acetate

Procedure:

-

A mixture of 2-aminothiazole (26 mmol) and acetyl chloride (26 mmol) is prepared in dry acetone (60 ml).

-

The reaction mixture is refluxed for two hours.

-

After cooling to room temperature, the mixture is poured into acidified cold water.

-

The resulting yellow solid is collected by filtration and washed with cold acetone.

-

The crude product can be recrystallized from ethyl acetate to obtain single crystals suitable for analysis.

Quantitative Data:

| Reactant 1 | Reactant 2 | Product | Yield | Reference |

| 2-Aminothiazole | Acetyl chloride | N-(Thiazol-2-yl)acetamide | Not specified | [4] |

This multi-step protocol outlines the synthesis of a series of N-phenylacetamide derivatives with potential antibacterial activity.[5]

Step 1: Synthesis of 4-amino-N-phenylacetamide intermediates

-

p-Phenylenediamine (PPD) is reacted with BOC anhydride to protect one of the amino groups.

-

The remaining free amino group is then acetylated.

-

The BOC protecting group is removed to yield the 4-amino-N-phenylacetamide intermediate.

Step 2: Formation of Isothiocyanates

-

The 4-amino-N-phenylacetamide intermediate is treated with carbon disulfide in the presence of triethylamine and DMAP/BOC2O to form the corresponding isothiocyanate.

Step 3: Synthesis of Thioureas

-

The isothiocyanate is reacted with ammonia to produce the aryl thiourea derivative.

Step 4: Condensation to form the Thiazole Ring

-

The thiourea is condensed with an appropriate α-bromophenylethanone to form the final N-phenylacetamide derivative containing the 4-arylthiazole moiety.

Quantitative Data for N-(4-((4-(4-Fluorophenyl)thiazol-2-yl)amino)phenyl)acetamide (A1): [5]

| Starting Material | Final Product | Yield | Melting Point |

| 4-amino-N-phenylacetamide intermediate | N-(4-((4-(4-Fluorophenyl)thiazol-2-yl)amino)phenyl)acetamide | 57% | 201.0–202.0 °C |

Section 2: (Acyloxy)alkyl Carbamates as Prodrugs

(Acyloxy)alkyl carbamates are a class of prodrugs designed to improve the physicochemical properties of parent drugs, particularly those containing primary or secondary amine functionalities.[3] This approach can enhance membrane permeability and oral bioavailability.

The activation of (acyloxy)alkyl carbamate prodrugs is typically initiated by enzymatic hydrolysis of the ester linkage, leading to a cascade reaction that releases the active drug.

This protocol describes the synthesis of acetoxyalkyl carbamate prodrugs of the antibiotic norfloxacin to improve its taste and modify its activity profile.[2]

Materials:

-

Norfloxacin (NFLX)

-

α-chloroalkyl carbamates of NFLX (prepared separately)

-

Sodium acetate or Mercuric acetate

-

Appropriate solvent

Procedure:

-

The α-chloroalkyl carbamate of norfloxacin is dissolved in a suitable solvent.

-

Sodium acetate or mercuric acetate is added to the solution.

-

The reaction mixture is stirred, likely at room temperature or with gentle heating, until the reaction is complete (monitored by TLC or other analytical methods).

-

The product, an acetoxyalkyl carbamate of norfloxacin, is isolated and purified using standard techniques such as chromatography.

Quantitative Data: Quantitative yield data for this specific protocol is not provided in the cited abstract.[2] However, the study confirms the successful synthesis and characterization of the prodrugs.

Section 3: Acetamide Derivatives as Enzyme Inhibitors

N-substituted acetamides are frequently explored as inhibitors of various enzymes, playing a role in the treatment of diseases like cancer and neurodegenerative disorders.

N-(6-arylbenzo[d]thiazol-2-yl)acetamides have been synthesized and evaluated as urease inhibitors.[6]

Experimental Protocol: Synthesis of N-(6-Arylbenzo[d]thiazol-2-yl)acetamides [6]

Materials:

-

N-(6-bromobenzo[d]thiazol-2-yl)acetamide (starting material)

-

Aryl boronic pinacol esters or aryl boronic acids

-

Pd(PPh3)4 (palladium catalyst)

-

K3PO4 (base)

-

1,4-Dioxane (solvent)

-

Water

Procedure:

-

N-(6-bromobenzo[d]thiazol-2-yl)acetamide (2.183 mmol) and 5 mol % Pd(PPh3)4 are mixed in 1,4-dioxane (20 mL) and stirred for 30 minutes under a nitrogen atmosphere.

-

K3PO4 (4.366 mmol), the respective aryl boronic pinacol ester or aryl boronic acid (2.401 mmol), and water (1.5 mL) are added.

-

The mixture is stirred for 30 hours at 95 °C.

-

After cooling to room temperature, the product is isolated and purified by column chromatography.

Quantitative Data for Selected N-(6-Arylbenzo[d]thiazol-2-yl)acetamides: [6]

| Aryl Substituent | Product | Yield | Urease Inhibition IC50 (µg/mL) |

| Phenyl | N-(6-Phenylbenzo[d]thiazol-2-yl)acetamide | Not specified | 18.3 |

| p-Tolyl | N-(6-(p-tolyl)benzo[d]thiazol-2-yl)acetamide | Not specified | 15.2 |

| Thiourea (Standard) | - | - | 23.1 |

Substituted acetamide derivatives have been designed and synthesized as potential inhibitors of butyrylcholinesterase, an important target in Alzheimer's disease therapy.[7]

Logical Relationship: From Hit Compound to Potent Inhibitor

The development of potent enzyme inhibitors often follows a logical progression from an initial "hit" compound identified through screening, followed by chemical modification to improve potency and other drug-like properties.

Quantitative Data for a Potent BChE Inhibitor: [7]

| Compound | BChE Inhibition IC50 (µM) | Inhibition Type |

| 8c | 3.94 | Mixed-type |

The specific experimental protocol for the synthesis of compound 8c is detailed in the referenced publication.[7]

Conclusion

The N-acetamide moiety and its related structures are of significant interest in pharmaceutical intermediate synthesis. The straightforward and versatile synthetic routes to these compounds, coupled with their broad range of biological activities and utility in prodrug design, make them valuable tools for drug discovery and development professionals. The protocols and data presented herein provide a foundation for the practical application of these intermediates in a research and development setting.

References

- 1. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (Acyloxy)alkyl carbamate prodrugs of norfloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. (Acyloxy)alkyl carbamates as novel bioreversible prodrugs for amines: increased permeation through biological membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N-(Thiazol-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of N-(6-Arylbenzo[d]thiazole-2-acetamide Derivatives and Their Biological Activities: An Experimental and Computational Approach [mdpi.com]

- 7. researchgate.net [researchgate.net]

HPLC-MS method for detection and quantification of N-(Acetyloxy)acetamide

Application Note & Protocol:

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Method for the Detection and Quantification of N-(Acetyloxy)acetamide

Abstract: This application note describes a sensitive and specific High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the detection and quantification of this compound in solution. The method utilizes a reverse-phase C18 column for chromatographic separation, followed by detection using electrospray ionization (ESI) mass spectrometry. This protocol is designed for researchers, scientists, and drug development professionals who require a reliable analytical method for the quantification of this compound. The described method is based on established protocols for structurally similar compounds and provides a robust framework for routine analysis.

Introduction

This compound is an organic molecule of interest in various fields of chemical and pharmaceutical research. Accurate and sensitive quantification of this compound is crucial for reaction monitoring, stability studies, and quality control. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) offers high selectivity and sensitivity, making it an ideal analytical technique for this purpose.

This document provides a detailed protocol for an HPLC-MS method for the analysis of this compound. The methodology is adapted from established procedures for related acetamide compounds.

Experimental

Materials and Reagents

-

This compound standard (purity ≥98%)

-

Acetonitrile (ACN), HPLC-MS grade

-

Methanol (MeOH), HPLC-MS grade

-

Water, HPLC-MS grade

-

Formic acid, LC-MS grade

-

Ammonium formate, LC-MS grade

Instrumentation

-

HPLC system with a binary pump, autosampler, and column oven (e.g., Agilent 1260 Infinity II LC System or equivalent)

-

Mass spectrometer with an electrospray ionization (ESI) source (e.g., Agilent 6120 Quadrupole LC/MS or equivalent)

-

Analytical column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Data acquisition and processing software

Standard and Sample Preparation

Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of Methanol.

Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% Formic Acid) to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.

Sample Preparation: Dilute the sample containing this compound with the initial mobile phase to fall within the calibration range. If necessary, perform a solid-phase extraction (SPE) for complex matrices to remove interfering substances.

HPLC Method

| Parameter | Condition |

| Column | C18 Reverse-Phase, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Time (min) |

| Flow Rate | 0.8 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Mass Spectrometry Method

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Mode | Selected Ion Monitoring (SIM) |

| [M+H]⁺ Ion | To be determined based on the molecular weight of this compound |

| Fragmentor Voltage | 100 V |

| Gas Temperature | 350 °C |

| Gas Flow | 12 L/min |

| Nebulizer Pressure | 40 psi |

Results and Discussion

Quantitative Data

The following table summarizes the expected quantitative performance of this method. This data is representative and should be confirmed during method validation.

| Parameter | Expected Value |

| Linearity (r²) | > 0.995 |

| Limit of Detection (LOD) | 0.5 ng/mL |

| Limit of Quantification (LOQ) | 1.5 ng/mL |

| Precision (%RSD) | < 5% |

| Accuracy (% Recovery) | 95 - 105% |

Experimental Workflow

The overall experimental workflow is depicted in the following diagram.

Application Notes and Protocols: Acetamide as a Protecting Group for Amines

Introduction

In the realm of organic synthesis, particularly in the context of pharmaceutical and drug development, the selective protection and deprotection of functional groups are paramount. The amine functional group, being nucleophilic and basic, often requires protection to prevent unwanted side reactions during synthetic transformations. One of the simplest and most cost-effective methods for protecting amines is by converting them into acetamides. This is achieved by reacting the amine with an acetylating agent. The resulting acetamide is significantly less nucleophilic and basic than the parent amine, thus providing effective protection.

These application notes provide a comprehensive overview of the use of acetamides as a protecting group for amines, detailing the protection and deprotection protocols, and summarizing key quantitative data.

Data Presentation

Table 1: Common Reagents and Conditions for Amine Protection (Acetylation)

| Acetylating Agent | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |

| Acetic Anhydride | Pyridine, TEA, DIEA | DCM, THF, Dioxane | 0 - 25 | >90 | [1] |

| Acetyl Chloride | TEA, DIEA | THF, DCM | 0 - 25 | >90 | [2] |

| Acetic Acid | TBTU, Lutidine | DCM | Room Temp | Good | [3] |

Table 2: Common Reagents and Conditions for Amide Deprotection (Deacetylation)

| Reagent | Conditions | Solvent | Temperature (°C) | Notes | Reference |

| Hydrochloric Acid (HCl) | Strong Acid | EtOH/H₂O | Reflux | Harsh conditions, may not be suitable for acid-sensitive substrates.[2] | [2] |

| Sodium Hydroxide (NaOH) | Strong Base | EtOH/H₂O | Reflux | Harsh conditions, may not be suitable for base-sensitive substrates.[2] | [2] |

| Oxalyl Chloride, then Propylene Glycol | Mild, selective for secondary acetamides | THF | 0 to Room Temp | Avoids harsh conditions and prevents epimerization.[4] | [1][4] |

| Thionyl Chloride, Pyridine | Mild | Dichloromethane | Room Temp | Short reaction time and easy purification.[5] | [5] |

| Hydroxylamine Salts | Neutral pH | Not specified | Not specified | Remarkable selectivity over common carbamate protecting groups. | [6] |

| Schwartz Reagent | Mild, neutral | THF | Room Temp | Chemoselective deprotection in the presence of other protecting groups like Boc and Cbz.[7] | [7] |

Experimental Protocols

Protocol 1: Protection of a Primary Amine using Acetic Anhydride

This protocol describes a general procedure for the acetylation of a primary amine using acetic anhydride and a base like triethylamine (TEA).

Materials:

-

Primary amine

-

Acetic anhydride (Ac₂O)

-

Triethylamine (TEA) or Diisopropylethylamine (DIEA)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Dissolve the primary amine (1.0 eq) in DCM or THF in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0 °C using an ice bath.

-

Add TEA or DIEA (1.2 eq) to the solution and stir for 5 minutes.

-

Slowly add acetic anhydride (1.1 eq) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude acetamide.

-

The crude product can be purified by recrystallization or column chromatography if necessary.

Protocol 2: Deprotection of a Secondary Acetamide using Oxalyl Chloride and Propylene Glycol

This protocol outlines a mild and selective method for the deprotection of secondary acetamides.[4]

Materials:

-

Secondary acetamide

-

Oxalyl chloride

-

Pyridine or 2,6-lutidine

-

Propylene glycol

-

Tetrahydrofuran (THF), anhydrous

-

Standard laboratory glassware and magnetic stirrer under an inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

-

Dissolve the secondary acetamide (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C.

-

Add pyridine or 2,6-lutidine (1.1 eq) to the solution.

-

Slowly add oxalyl chloride (1.2 eq) to the reaction mixture. The formation of the imidoyl chloride intermediate can be monitored by IR spectroscopy.

-

After the formation of the imidoyl chloride is complete (typically 1-2 hours), add propylene glycol (2.0 eq).

-

Allow the reaction mixture to warm to room temperature and stir until the deprotection is complete (monitored by TLC or LC-MS).

-

The resulting amine hydrochloride salt can often be isolated by filtration or carried forward to the next synthetic step.

Visualizations

References

- 1. Acetamides [organic-chemistry.org]

- 2. Acetyl Protection - Common Conditions [commonorganicchemistry.com]

- 3. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Facile Deprotection of Secondary Acetamides [organic-chemistry.org]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for N-(Acetyloxy)acetamide Reactions

For Researchers, Scientists, and Drug Development Professionals